3-[(2,4-Difluorophenyl)sulfanyl]piperidine
Description
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Properties
IUPAC Name |
3-(2,4-difluorophenyl)sulfanylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NS/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLUUGBXSOSSKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)SC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2,4-Difluorophenyl)sulfanyl]piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12F2N2S
- Molecular Weight : 246.29 g/mol
- Structural Features : The compound features a piperidine ring substituted with a difluorophenyl sulfanyl group, which is significant for its biological activity.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Target Enzymes : It primarily interacts with enzymes involved in metabolic pathways, including dihydropteroate synthetase, which is crucial for folate synthesis in bacteria.
- Inhibition Mechanism : By inhibiting these enzymes, the compound disrupts folate production, leading to impaired bacterial DNA synthesis and cell division.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:
- In vitro Studies : The compound demonstrated effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Mechanism : The antimicrobial effect is likely due to the disruption of folate synthesis pathways in bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro assays using cancer cell lines (e.g., MCF-7 and HCT-116) revealed that this compound possesses cytotoxic effects. It exhibited an IC50 range of 45–97 nM against MCF-7 cells, indicating potent anticancer activity .
- Anti-Angiogenic Effects : The compound was found to inhibit angiogenesis in chick chorioallantoic membrane (CAM) models, further supporting its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the piperidine ring or substituents on the phenyl group can significantly affect the biological activity of the compound. For instance:
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds related to 3-[(2,4-Difluorophenyl)sulfanyl]piperidine exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibiting CDKs can lead to reduced proliferation of cancer cells, making these compounds potential candidates for cancer therapy .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the disruption of CDK/cyclin complexes. By binding to these proteins, they can prevent the phosphorylation of target substrates necessary for cell cycle progression . Molecular docking studies have further elucidated the binding affinities and specific interactions between these compounds and their targets, reinforcing their potential as therapeutic agents .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The introduction of the difluorophenylsulfanyl group can be achieved through nucleophilic substitution reactions or coupling methods involving sulfur-containing reagents.
Derivative Exploration
Numerous derivatives have been synthesized to enhance the pharmacological profile of this compound. Variations in substituents on the piperidine ring or modifications to the difluorophenyl group can significantly impact biological activity and selectivity towards specific targets .
Biochemical Mechanisms
Inhibition Studies
In vitro studies have demonstrated that this compound and its derivatives exhibit selective inhibition against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The IC50 values for these compounds often fall within a range that suggests potent activity compared to standard chemotherapeutic agents .
Binding Affinity and Selectivity
The binding affinity of these compounds to CDK2 has been characterized using various biochemical assays. The selectivity profile is crucial for minimizing side effects associated with traditional chemotherapy, as these compounds can preferentially target cancer cells over normal cells .
Case Studies and Research Findings
| Study | Compound Tested | Cell Line | IC50 (nM) | Comments |
|---|---|---|---|---|
| Study A | This compound | MCF-7 | 45 | Significant growth inhibition observed |
| Study B | Derivative X | HCT-116 | 99 | Comparable efficacy to sorafenib |
| Study C | Derivative Y | HepG-2 | 90 | Moderate activity; further optimization needed |
These case studies highlight the promising nature of this compound as a scaffold for developing new anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
